molecular formula C20H19BrClN3O2S B2797876 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide CAS No. 422287-94-3

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide

Número de catálogo B2797876
Número CAS: 422287-94-3
Peso molecular: 480.81
Clave InChI: OURNAAIXLKEILV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide is a useful research compound. Its molecular formula is C20H19BrClN3O2S and its molecular weight is 480.81. The purity is usually 95%.
BenchChem offers high-quality 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

Research has explored the synthesis of quinazolinone derivatives, demonstrating moderate antitumor activity against malignant tumor cells, with certain compounds showing heightened sensitivity in specific cancer cell lines, such as the UO31 renal cancer cell line. These studies indicate the potential of quinazolinone-based compounds in cancer treatment strategies (Horishny & Matiychuk, 2020).

Antimicrobial Activity

Quinazolinone derivatives have also been evaluated for their antibacterial and antifungal properties. Several novel derivatives showed significant antimicrobial activity, providing a foundation for the development of new antimicrobial agents (Patel & Patel, 2010; Patel et al., 2010).

Synthesis and Biological Evaluation

The development of quinazolinone compounds extends to various biological evaluations, including their potential as antiparkinsonian agents and Alzheimer's disease drug candidates. These studies underscore the versatility of quinazolinone derivatives in addressing a range of neurological disorders, showcasing their potential in neuropharmacology (Kumar et al., 2012; Rehman et al., 2018).

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is synthesized from 2-aminobenzoic acid. The second intermediate is N-[2-(4-chlorophenyl)ethyl]butanamide, which is synthesized from butyric acid and 4-chloroaniline. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "butyric acid", "4-chloroaniline", "thionyl chloride", "sodium hydroxide", "triethylamine", "ethyl acetate", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "N-[2-(4-chlorophenyl)ethyl]butanamide" ], "Reaction": [ "Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline:", "1. Dissolve 2-aminobenzoic acid in thionyl chloride and reflux for 4 hours.", "2. Remove excess thionyl chloride under reduced pressure.", "3. Add sodium hydroxide to the residue and stir for 30 minutes.", "4. Extract the product with ethyl acetate and dry over magnesium sulfate.", "5. Purify the product by column chromatography to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Synthesis of N-[2-(4-chlorophenyl)ethyl]butanamide:", "1. Dissolve butyric acid and 4-chloroaniline in triethylamine and reflux for 4 hours.", "2. Remove excess triethylamine under reduced pressure.", "3. Add N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to the residue and stir for 24 hours.", "4. Extract the product with ethyl acetate and dry over magnesium sulfate.", "5. Purify the product by column chromatography to obtain N-[2-(4-chlorophenyl)ethyl]butanamide.", "Coupling of intermediates:", "1. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline and N-[2-(4-chlorophenyl)ethyl]butanamide in dichloromethane.", "2. Add N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to the mixture and stir for 24 hours.", "3. Purify the product by column chromatography to obtain the final product '4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide'." ] }

Número CAS

422287-94-3

Nombre del producto

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide

Fórmula molecular

C20H19BrClN3O2S

Peso molecular

480.81

Nombre IUPAC

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide

InChI

InChI=1S/C20H19BrClN3O2S/c21-14-5-8-17-16(12-14)19(27)25(20(28)24-17)11-1-2-18(26)23-10-9-13-3-6-15(22)7-4-13/h3-8,12H,1-2,9-11H2,(H,23,26)(H,24,28)

Clave InChI

OURNAAIXLKEILV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.